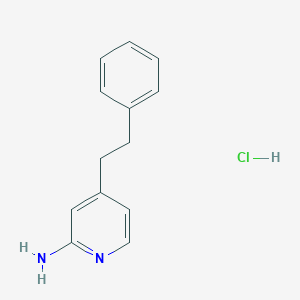

4-(2-Phenylethyl)pyridin-2-amine hydrochloride

Descripción general

Descripción

4-(2-Phenylethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenylethyl group attached to the pyridine ring, which is further modified by the addition of an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Análisis De Reacciones Químicas

Synthetic Formation Pathways

The amine group at the 2-position of pyridine derivatives is typically introduced through Reissert-Henze-type reactions. For 4-(2-phenylethyl)pyridin-2-amine hydrochloride, key steps include:

-

Pyridine N-oxide activation : Pyridine N-oxides react with activated isocyanides under microwave irradiation (150°C, 15 min) to form N-formyl intermediates, which are hydrolyzed under mild acidic conditions (1 M HCl/THF, 50°C) to yield 2-aminopyridines .

-

Substituent effects : Electron-withdrawing groups on the pyridine ring enhance reaction yields (up to 84%), while electron-donating groups (e.g., methoxy) reduce efficiency (19% yield) .

Amine Group Reactions

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base to form N-acetyl derivatives.

-

Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C, yielding N-alkylated products.

Pyridine Ring Modifications

-

Electrophilic substitution : Limited reactivity due to electron-withdrawing effects of the amine group.

-

Cross-coupling : Nickel-catalyzed Kumada coupling with Grignard reagents (e.g., methylmagnesium bromide) in THF at 50°C produces alkyl-substituted derivatives .

Salt-Specific Reactions

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), enabling:

-

Deprotonation : Treatment with aqueous NaOH liberates the free base, which can participate in non-polar solvent reactions.

-

Ion exchange : Reacts with silver nitrate to form AgCl precipitates, confirming chloride presence.

Reaction Conditions and Outcomes

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block in Organic Chemistry

4-(2-Phenylethyl)pyridin-2-amine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. The following reactions are notable:

- Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: It can be reduced to yield various amine derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The phenylethyl group is amenable to electrophilic or nucleophilic substitution, leading to the formation of substituted pyridine derivatives.

Biological Research Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential biological activities that are being explored for therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

- Anti-inflammatory Effects: The compound's interactions with specific molecular targets may modulate inflammatory pathways, suggesting potential utility in managing inflammatory diseases.

Medicinal Chemistry Applications

Therapeutic Potential

The structural features of this compound position it as a promising candidate for drug development:

- Neurotransmitter Interaction: Due to its structural similarities with known antidepressants, this compound may interact with neurotransmitter systems, indicating potential antidepressant effects.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the formulation of new materials and chemical processes. Its unique properties allow for the exploration of innovative applications in various sectors, including pharmaceuticals and materials science.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Studies: In vitro evaluations have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Inflammation Modulation: Research focusing on its anti-inflammatory effects has shown promise in reducing markers of inflammation in cellular models, suggesting avenues for therapeutic exploration.

- Drug Development Initiatives: Ongoing investigations into its pharmacological properties are aimed at understanding its mechanism of action and optimizing its efficacy for clinical applications.

Mecanismo De Acción

The mechanism of action of 4-(2-Phenylethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylethylamine: A simpler analog with similar structural features but lacking the pyridine ring.

Pyridine derivatives: Compounds like 4-bromopyridine and 2-aminopyridine share structural similarities.

Uniqueness

4-(2-Phenylethyl)pyridin-2-amine hydrochloride is unique due to the combination of the phenylethyl group and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

4-(2-Phenylethyl)pyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15ClN2

- CAS Number : [B1377297]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function as an inhibitor of certain enzymes and receptors involved in critical cellular pathways.

- Enzyme Inhibition : The compound may inhibit monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.

- Receptor Binding : It has shown potential in binding to neurotransmitter receptors, influencing pathways related to mood and cognition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models.

- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | MAO-B and BChE inhibition | |

| Antidepressant | Potential antidepressant-like effects | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Studies

-

Antidepressant Activity :

A study examined the effects of this compound on mice subjected to stress-induced depression models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent. -

Anti-inflammatory Effects :

In vitro assays demonstrated that the compound effectively inhibited COX-1 and COX-2 activities. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs, indicating its potential utility in treating inflammatory conditions.

Table 2: Case Study Results on Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4-(2-Phenylethyl)pyridin-2-amine | 0.05 | COX-1 |

| 0.04 | COX-2 | |

| Celecoxib | 0.04 | COX-2 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring significantly affect the biological activity of the compound. For instance, varying substitutions on the phenyl moiety can enhance or reduce enzyme inhibition potency.

Table 3: SAR Insights

| Substitution Type | Effect on Activity |

|---|---|

| Para-substituted | Increased MAO-B inhibition |

| Ortho-substituted | Decreased anti-inflammatory activity |

Propiedades

IUPAC Name |

4-(2-phenylethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-13-10-12(8-9-15-13)7-6-11-4-2-1-3-5-11;/h1-5,8-10H,6-7H2,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMHPDYSPQJFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.